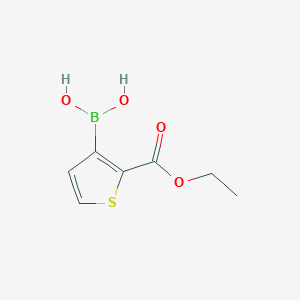

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid (2-EC-TBA) is an organic compound that is used in various laboratory experiments and scientific research applications. It is a versatile and useful reagent that can be used to synthesize various compounds and can be used to study the mechanism of action of various biological systems. 2-EC-TBA has a wide range of applications in the field of biochemistry, physiology and pharmacology.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Benzofuro[2,3-c]pyridines

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid plays a role in the synthesis of benzofuro[2,3-c]pyridines, a class of emissive fluorophores, through palladium-catalyzed cascade reactions. This process involves the formation of C-C/C-C/C-N bonds and results in products that represent a new class of emissive fluorophores (Xiong et al., 2019).

2. Synthesis of Iminofurans

This compound is involved in the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which are enamino keto forms in solutions. These compounds undergo cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh et al., 2009).

3. Creation of Polycyclic Aromatic N-Ethoxycarbonyl Thioamide S-Oxides

This chemical is crucial in synthesizing polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides, which upon cyclization yield thiophene imine-fused arenes. These arenes display significant bathochromic shifts of the absorption and emission bands, making them valuable in the field of fluorescent materials (Witalewska et al., 2018).

4. Development of Organic Sensitizers for Solar Cells

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is instrumental in the molecular engineering of organic sensitizers for dye-sensitized solar cell applications. It contributes to the development of sensitizers that show high efficiency in converting solar energy into electrical energy (Hagberg et al., 2008).

5. Production of Fluorescent Thiophene Derivatives

This compound aids in producing fused thiophene derivatives with antibacterial and antifungal activities. It undergoes reactions leading to thiophene derivatives, important in the field of biologically active compounds (Wardakhan et al., 2007).

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the final coupled product .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is currently unavailable

Result of Action

The primary result of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C to maintain its stability . Additionally, the compound’s reactivity in Suzuki-Miyaura coupling can be affected by the presence of a suitable palladium catalyst and base .

Eigenschaften

IUPAC Name |

(2-ethoxycarbonylthiophen-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKJXPIJBJJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)

![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)